N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIGTJXWFWPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to thiolanes or thiophenes.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific structure and functional groups present on the thiophene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related compounds mentioned in the literature.
3-Chloro-N-phenyl-phthalimide ()
- Structure : Features a phthalimide core with a phenyl and chlorine substituent (Fig. 1). Unlike the target compound, it lacks thiophene rings and hydroxypropyl groups.
- Function: Used as a monomer precursor for polyimides, emphasizing its role in polymer synthesis. The target compound’s thiophene moieties could similarly contribute to conjugated polymer systems but with distinct electronic properties due to sulfur heteroatoms .
- Purity Requirements : High purity is critical for polymerization, a standard requirement shared with the target compound if used in materials science.
Guar Hydroxypropyltrimonium Chloride ()
- Structure : A cationic polysaccharide derivative with hydroxypropyl and trimethylammonium groups. While unrelated in backbone (polysaccharide vs. thiophene-carboxamide), the hydroxypropyl group is a shared structural motif.
- Function : Acts as a conditioning agent in cosmetics. The target compound’s hydroxypropyl group may also enhance solubility or biocompatibility, though its applications in cosmetics are unverified .
Hypothetical Structural Analogs
Based on the compound’s features, comparisons can be extrapolated to:
- Thiophene-carboxamide derivatives : Compounds like N-(thiophen-2-ylmethyl)thiophene-2-carboxamide share the thiophene-carboxamide framework but lack the hydroxypropyl spacer. The spacer in the target compound may improve conformational flexibility or interaction with biological targets.
- Hydroxypropyl-containing pharmaceuticals: Drugs like propranolol (a β-blocker with a hydroxypropylamine chain) highlight the role of hydroxypropyl groups in enhancing bioavailability or receptor binding.
Data Table: Key Properties and Comparisons
| Property | N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide | 3-Chloro-N-phenyl-phthalimide | Guar Hydroxypropyltrimonium Chloride |
|---|---|---|---|
| Core Structure | Thiophene-carboxamide with hydroxypropyl linker | Phthalimide with phenyl/Cl | Polysaccharide with cationic groups |
| Electronically Active Groups | Thiophene (π-conjugated), amide | Phthalimide (π-conjugated), Cl | Quaternary ammonium, hydroxypropyl |
| Applications | Hypothetical: Polymers, drug candidates | Polymer synthesis | Cosmetics (conditioning agent) |
| Key Functional Groups | Hydroxy, amide, thiophene | Chlorine, imide, phenyl | Hydroxypropyl, trimethylammonium |
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed examination of its biological activity, supported by data tables, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring and a carboxamide functional group, which are known to influence its biological activity. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial activity can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that inhibits the growth of bacteria. The following table summarizes the MIC values for selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
These values suggest that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings.
The mechanism through which thiophene derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. For instance, studies have shown that compounds with similar structures can inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival .
Cytotoxicity and Safety Profile
Assessing the cytotoxicity of this compound is essential for determining its safety for potential therapeutic use. Hemolytic assays indicate low toxicity levels, with hemolysis percentages remaining below 15% at concentrations up to 60 μM, suggesting a favorable safety profile compared to standard toxic agents .
Case Studies
- Antibacterial Efficacy : A study conducted on various thiophene derivatives demonstrated that this compound showed significant antibacterial activity against biofilm-forming strains such as Staphylococcus epidermidis. The compound was found to reduce biofilm formation by over 50%, indicating its potential as an antibiofilm agent .
- Antitumor Activity : Preliminary investigations into the antitumor properties of thiophene derivatives have shown promise. In vitro assays indicated that this compound could induce apoptosis in cancer cell lines, although further studies are required to elucidate the precise mechanisms involved.
Q & A
Q. Example Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiophene-3-acyl chloride | Dry CH₂Cl₂ | Reflux | 18 h | ~65–70% |
Basic: How can this compound be characterized using spectroscopic methods?
Methodological Answer:
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for thiophene protons (δ 6.8–7.5 ppm) and hydroxypropyl chain protons (δ 1.8–3.5 ppm). The carbonyl (C=O) signal appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹), hydroxyl (-OH, ~3200–3400 cm⁻¹), and thiophene C-S (~600–700 cm⁻¹) .
- LC-HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₄N₂O₂S₂: 294.04) .
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Modify the hydroxypropyl chain length or thiophene substituents (e.g., chloro, methyl groups) and compare bioactivity. For example, replacing the hydroxy group with a methoxy moiety may alter solubility and target binding .
- Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) using minimum inhibitory concentration (MIC) assays. Correlate activity with logP values to assess hydrophobicity effects .
- Data Table :
| Derivative | MIC (μg/mL) | logP |
|---|---|---|
| Parent compound | 8.0 | 2.1 |
| Methoxy-substituted | 16.0 | 2.8 |
| Chloro-substituted | 4.0 | 2.5 |
Advanced: What computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to bacterial enoyl-acyl carrier protein reductase (FabI), a common antibacterial target. Validate with free-energy calculations (e.g., MM-GBSA) .
- QSAR Modeling : Develop a quantitative SAR model using descriptors like polar surface area, H-bond donors/acceptors, and molar refractivity. Train the model with bioactivity data from analogues .
Advanced: How can contradictions in biological data (e.g., variable MIC values) be resolved?
Methodological Answer:
- Replicate Experiments : Perform triplicate MIC assays under standardized conditions (e.g., pH 7.4, 37°C).
- Check Compound Stability : Use LC-MS to verify purity after storage and confirm no degradation occurs under assay conditions .
- Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation during testing .
Basic: What are optimal solubility and purification strategies for this compound?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or dichloromethane. For biological assays, prepare stock solutions in DMSO and dilute with buffered saline .
- Purification : Use reverse-phase HPLC (C18 column) with a methanol-water gradient. Monitor purity via UV detection at 254 nm .
Advanced: How to design experiments to elucidate its mechanism of action?
Methodological Answer:
- Target Identification : Perform proteomic profiling (e.g., thermal shift assays) to identify binding partners.
- Enzyme Inhibition Assays : Test against bacterial FabI or fungal CYP51 enzymes at varying concentrations (0–50 μM). Measure IC₅₀ values using fluorogenic substrates .
- Resistance Studies : Serial passage bacteria in sub-MIC concentrations of the compound to assess resistance development. Sequence genomic DNA to identify mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
